molecular formula C23H19N3O2 B2944923 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide CAS No. 898428-41-6

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide

Cat. No.: B2944923
CAS No.: 898428-41-6
M. Wt: 369.424
InChI Key: DIUXRAUPIGVKAJ-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as quinazolines and derivatives. Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, structural features, and the spatial arrangement of atoms .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be studied using techniques like IR spectroscopy and UV/Vis spectroscopy. These techniques can provide information about the types of bonds in the compound and their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticonvulsant Activities

Research has explored the synthesis and evaluation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide derivatives for anticonvulsant activities. In a study by Kothayer et al. (2019), derivatives were synthesized and evaluated according to the Anticonvulsant Drug Development Program protocol. One derivative showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating potential as anticonvulsant agents. Docking studies suggested GABAA binding as a mechanism of action, with in silico drug likeliness parameters indicating that the compounds can cross the blood-brain barrier without violating Lipinski's rule of five (Kothayer et al., 2019).

Antimicrobial and Anti-inflammatory Properties

Several studies have synthesized and characterized this compound derivatives to evaluate their pharmacological activities, including antimicrobial and anti-inflammatory properties. Rajveer et al. (2010) conducted research on substituted 6-bromoquinazolinones, known for pharmacological importance like anti-inflammatory, analgesic, and antibacterial activity. The study aimed at synthesizing derivatives to carry out their pharmacological activities, indicating the compound's potential in these areas (Rajveer et al., 2010).

Analgesic Activities

Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated them for analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, one compound showed the most potent analgesic and anti-inflammatory activities in the series and was moderately more potent compared to the reference standard diclofenac sodium, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, some quinazoline derivatives are known to have biological activity and are used in medicine as anticancer or antimicrobial agents .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. Some quinazoline derivatives are known to be biologically active, which could pose risks if not handled properly .

Future Directions

The future directions for research on such compounds could include exploring their potential uses in medicine, developing more efficient synthesis methods, or studying their environmental impact .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)19-11-7-10-18(15-19)25-22(27)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUXRAUPIGVKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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